molecular formula C19H30N4OS B2703667 N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-41-2

N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2703667
CAS No.: 476438-41-2
M. Wt: 362.54
InChI Key: AWJHDWBYIIZHJN-UHFFFAOYSA-N
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Description

Historical Development of Triazole-Adamantane Hybrid Molecules

The convergence of adamantane and triazole chemistry began with the discovery of amantadine’s antiviral properties in the 1960s, which highlighted adamantane’s capacity to enhance pharmacokinetic profiles. Parallel developments in triazole synthesis, particularly the emergence of copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, enabled precise construction of hybrid architectures. Early hybrids focused on combining adamantane’s lipophilic cage with triazole’s hydrogen-bonding capacity, as seen in the 2017 synthesis of N-(adamantan-1-yl)morpholine-4-carbothioamide derivatives. The target compound represents a third-generation hybrid, incorporating sulfur-based substituents (propylsulfanyl) and alkyl chains (ethyl) to modulate electronic and steric properties.

Structural Classifications of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives exhibit structural diversity through substitution patterns at three positions:

Position Common Substituents Role in Target Compound
3 Thioethers, alkyl chains Propylsulfanyl group
4 Alkyl, aryl groups Ethyl group
5 Adamantane derivatives, heterocycles Adamantane-1-carboxamide moiety

The target molecule belongs to the 4-alkyl-5-(adamantane-carboxamide)-3-sulfanyl subclass, distinguished by its branched sulfur-containing side chain. Comparative analysis with related structures, such as 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine, reveals that the propylsulfanyl group enhances metabolic stability compared to shorter alkylthio chains.

Significance in Heterocyclic Chemistry Research

Adamantane-triazole hybrids address three key challenges in medicinal chemistry:

  • Bioisosteric Replacement : The triazole ring serves as a carbonyl bioisostere while maintaining hydrogen-bonding capacity.
  • Conformational Restriction : Adamantane’s rigid structure reduces entropic penalties in target binding.
  • Solubility-Lipophilicity Balance : The propylsulfanyl group increases logP values without compromising aqueous solubility.

Recent studies demonstrate enhanced antimicrobial activity in triazole-adamantane hybrids compared to parent compounds, with MIC values improving 8–16-fold against Gram-positive pathogens. Quantum mechanical calculations suggest the adamantane cage induces charge polarization in the triazole ring, enhancing dipole-dipole interactions with biological targets.

Evolution of Adamantane-Based Pharmacophores

Adamantane’s pharmaceutical utility has evolved through three generations:

First Generation

  • Prototype: Amantadine (1-aminoadamantane)
  • Application: Influenza A inhibition via M2 proton channel blockade

Second Generation

  • Modification: Carboxamide functionalization
  • Example: Adamantane-1-carboxamide derivatives
  • Advancement: Improved blood-brain barrier penetration

Third Generation

  • Innovation: Heterocyclic hybridization
  • Target Compound: Integrates 1,2,4-triazole for multi-target engagement
  • Mechanistic Advantage: Simultaneous modulation of ion channels and enzymatic targets

Synthetic methodologies have progressed from classical amine-carbodiimide couplings to modern transition metal-catalyzed reactions. The target compound’s synthesis employs a sequential Boc protection/deprotection strategy to prevent adamantane ring oxidation during triazole formation. X-ray crystallography of analogous compounds confirms perpendicular orientation between the triazole plane and adamantane cage, maximizing surface area for target interactions.

Properties

IUPAC Name

N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4OS/c1-3-5-25-18-22-21-16(23(18)4-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJHDWBYIIZHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the adamantane moiety. Common reagents used in the synthesis include ethyl and propyl sulfanyl groups, which are introduced under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the triazole ring and adamantane moiety significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound Substituents (R, R1) Melting Point (°C) Solubility (n-butanol) Key Activity
Target Compound R = ethyl; R1 = propylsulfanyl Not reported Likely moderate Antihypoxic (inferred)
5-(Adamantane-1-yl)-4-methyl-4H-triazole R = methyl; R1 = H 162–164 High Antihypoxic
5-(Adamantane-1-yl)-4-phenyl-4H-triazole R = phenyl; R1 = H 185–187 Low Antihypoxic
VUAA1 (Orco agonist) Pyridinyl, ethylphenyl Not reported DMSO-soluble Calmodulin/Orco modulation
  • Adamantane vs. Non-Adamantane Analogs: The adamantane group enhances lipophilicity and membrane permeability compared to non-adamantane triazoles (e.g., VUAA1), which rely on aromatic/pyridinyl substituents for solubility in polar solvents like DMSO .
  • Alkyl vs. Aryl Substituents : Methyl or ethyl groups (as in the target compound) improve solubility in alcohols compared to bulky aryl groups (e.g., phenyl), which reduce solubility due to increased crystallinity .

Bioactivity Profiles

  • Antihypoxic Activity: Derivatives with adamantane-triazole scaffolds (e.g., 5-(adamantane-1-yl)-4-methyl-4H-triazole) exhibit antihypoxic effects at 1/10 LD50 doses, comparable to Mexidol (100 mg/kg) in rodent models .
  • Receptor-Targeted Activity: VUAA1, a structural analog lacking adamantane, acts as an Orco agonist and calmodulin inhibitor, highlighting how triazole substituents dictate target specificity.

Conformational and Polymorphic Considerations

The orthorhombic polymorph of 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione () demonstrates that minor conformational changes (e.g., bond angles within 3°) can alter crystal packing and solubility.

Biological Activity

N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that integrates the unique structural features of adamantane and triazole. This combination is significant due to the biological activities attributed to both moieties, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Adamantane Core : Known for its stability and ability to enhance bioavailability.
  • Triazole Ring : A versatile heterocyclic structure that exhibits various biological activities, including antimicrobial and antiviral properties.

The IUPAC name is this compound.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Triazole Ring : Achieved through reactions involving hydrazine derivatives and alkylating agents.
  • Coupling with Adamantane : The triazole intermediate is coupled with an adamantane derivative under controlled conditions.
  • Final Carboxamide Formation : This step often utilizes carboxylic acid derivatives and amines to yield the final product.

Antimicrobial Properties

Research indicates that compounds with triazole rings possess significant antimicrobial activity. Studies have shown that this compound exhibits:

  • Inhibition of Bacterial Growth : Effective against various strains of bacteria, suggesting potential as an antibiotic agent.

Antiviral Activity

The adamantane structure is noted for its antiviral properties, particularly against influenza viruses. Preliminary studies indicate that this compound may inhibit viral replication through:

  • Interaction with Viral Enzymes : The triazole moiety may interfere with enzyme functions critical for viral life cycles.

Anticancer Potential

Emerging research highlights the potential of this compound in cancer therapy:

  • Cell Proliferation Inhibition : In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Receptor Activity : Potential interaction with cellular receptors, affecting signaling pathways.

Comparative Analysis

CompoundStructureBiological Activity
N-{[4-benzyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamideStructureAntimicrobial
AmantadineStructureAntiviral
RimantadineStructureAntiviral

Case Studies

Recent studies have focused on evaluating the biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry showed that derivatives similar to N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane exhibited significant antibacterial activity against resistant strains .
  • Antiviral Research : Another study highlighted its potential in inhibiting viral replication in laboratory settings, suggesting further exploration for therapeutic applications .

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